1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene is an aromatic compound with the molecular formula C8H7BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethoxy group. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical effects.
Comparison with Similar Compounds
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene can be compared with similar compounds such as:
1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene: Similar structure but with different positions of halogen atoms.
1-Bromo-4-chloro-2-fluorobenzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHCEZUNPAJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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